2,6-Diamino-8-phenylpurine
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Overview
Description
2,6-Diamino-8-phenylpurine is a purine derivative characterized by the presence of amino groups at positions 2 and 6, and a phenyl group at position 8 on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-8-phenylpurine typically involves the condensation of 2,4,5,6-tetraaminopyrimidine with aromatic aldehydes. This reaction is facilitated by the presence of an oxidizing agent such as nitrobenzene and an acid catalyst like p-toluenesulfonic acid or divalent copper . Another method involves the use of 2,8-dichloropurine as a synthetic intermediate, which undergoes nucleophilic substitution reactions to introduce the amino groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalytic systems is likely to be employed to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-8-phenylpurine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions, often facilitated by halogenated intermediates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aqueous ammonia or primary amines are commonly used under conditions that favor nucleophilic attack at the purine ring.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although detailed conditions are not widely documented.
Major Products Formed: The major products formed from these reactions include various substituted purine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-diamino-8-phenylpurine involves its interaction with molecular targets such as Aurora kinases. By inhibiting these kinases, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form stable hydrogen bonds with nucleic acids also contributes to its biological activity .
Comparison with Similar Compounds
2,6-Diaminopurine: Similar in structure but lacks the phenyl group at position 8.
8-Aza-7-deaza-7-bromopurine-2,6-diamine: This compound has a similar purine core but with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 2,6-Diamino-8-phenylpurine is unique due to the presence of the phenyl group at position 8, which enhances its potential as an antitumor agent by providing additional sites for molecular interactions and increasing its overall stability in biological systems .
Properties
CAS No. |
26216-55-7 |
---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
8-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H5,12,13,14,15,16,17) |
InChI Key |
WGJICLLGFIVHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N |
Origin of Product |
United States |
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